molecular formula C20H24N4O2 B2597182 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396791-73-3

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2597182
CAS No.: 1396791-73-3
M. Wt: 352.438
InChI Key: ZAEIFCWNNYCRNG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with a dihydropyridine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-22(2)18(16-13-24(4)17-10-6-5-8-14(16)17)12-21-19(25)15-9-7-11-23(3)20(15)26/h5-11,13,18H,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEIFCWNNYCRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine and a suitable leaving group.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is commonly employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling of the Indole and Dihydropyridine Units: This step involves the formation of an amide bond between the carboxylic acid group of the dihydropyridine and the amine group of the indole derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and dihydropyridine rings, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyridine ring, using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Dimethylamine, alkyl halides, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
This compound has been investigated for its role in cancer therapy, particularly in targeting specific pathways involved in tumor growth. Research indicates that it may inhibit certain kinases associated with cancer cell proliferation. For instance, it has shown efficacy against non-small cell lung cancer (NSCLC) by targeting the epidermal growth factor receptor (EGFR) pathway .

2. Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with serotonin receptors positions it as a candidate for migraine treatment, where selective 5-HT(1F) receptor agonists have demonstrated effectiveness . The modulation of neurotransmitter systems could also imply benefits in conditions like depression and anxiety.

3. Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antibiotics. The structural features that allow for interaction with biological membranes could enhance its effectiveness against resistant strains of bacteria.

Case Studies

Study Focus Findings
Study on NSCLCEvaluated the efficacy against cancer cellsDemonstrated significant inhibition of tumor growth via EGFR pathway modulation
Migraine TreatmentAssessed agonistic effects on serotonin receptorsShowed promise as a therapeutic agent for migraine relief
Antimicrobial ResearchInvestigated potential antibiotic propertiesIndicated effectiveness against certain bacterial strains in vitro

Synthesis and Chemical Properties

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step chemical reactions that yield a compound with high purity and stability. Its molecular formula is C28H33N7O2, and it has a molecular weight of 499.61 g/mol .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The indole moiety may bind to specific sites on proteins, while the dihydropyridine ring could modulate ion channel activity. These interactions can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group on the indole ring.

    N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methyl group on the dihydropyridine ring.

Uniqueness

The presence of both the dimethylamino group and the methyl groups on the indole and dihydropyridine rings makes N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide unique. These structural features may enhance its binding affinity and specificity for certain biological targets, distinguishing it from similar compounds.

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of indole and dihydropyridine moieties, contributing to its biological activity. The molecular formula is C19H24N4OC_{19}H_{24}N_4O, indicating the presence of multiple functional groups that may interact with various biological targets.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated its ability to significantly reduce depressive behaviors in mice subjected to forced swim tests, suggesting a potential mechanism involving serotonin modulation .

2. Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. It was found to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest .

3. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In models of neurodegeneration, it was observed to reduce oxidative stress markers and enhance neuronal survival, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several key mechanisms:

  • Serotonin Receptor Modulation : The indole structure suggests interactions with serotonin receptors, which are crucial for mood regulation.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
  • Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound protects neuronal cells from oxidative damage.

Case Study 1: Antidepressant Efficacy

In a controlled study involving chronic mild stress (CMS) models, administration of the compound led to a significant reduction in stress-induced behaviors compared to control groups. Behavioral assessments indicated improvements in locomotor activity and reduced immobility times in forced swim tests .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against MCF-7 and A549 cells . The mechanism was further elucidated through flow cytometry analysis revealing increased apoptotic cell populations.

Data Summary Table

Biological ActivityModel/SystemObservationsReference
AntidepressantMice (CMS model)Reduced depressive behavior
AntitumorMCF-7 & A549 cellsDose-dependent cytotoxicity
NeuroprotectionNeuronal culturesReduced oxidative stress markers

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as condensation between substituted indole precursors and pyridone-carboxamide intermediates. Key factors include:

  • Solvent selection (e.g., pyridine or aqueous systems for acid-catalyzed reactions) .
  • Temperature control : Reflux conditions (e.g., 80–100°C) to promote amide bond formation .
  • Catalysts : Use of p-toluenesulfonic acid for efficient cyclization .
  • Purification : Methanol recrystallization to isolate keto-amine tautomers .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • X-ray diffraction (XRD) : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms planar π-conjugation .
  • NMR spectroscopy : Identifies methyl groups (δ 2.3–3.1 ppm) and indole protons (δ 7.1–7.8 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. What are the recommended purification techniques for this compound?

  • Recrystallization : Methanol or ethanol for removing unreacted precursors .
  • Chromatography : Reverse-phase HPLC for isolating polar byproducts .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel derivatives?

  • Quantum chemical calculations : Predict transition states and optimize reaction coordinates (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Machine learning : Analyze datasets from analogous compounds to propose viable substituents (e.g., halogenation at indole C5) .
  • Feedback loops : Integrate experimental data (e.g., yields, regioselectivity) to refine computational models .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Tautomer analysis : XRD confirms keto-amine dominance, while NMR may suggest equilibrium; use low-temperature NMR to "freeze" tautomeric states .
  • Dynamic HPLC : Monitor tautomer interconversion under varying pH/temperature .
  • DFT simulations : Compare calculated vs. observed chemical shifts to validate assignments .

Q. How can Design of Experiments (DOE) optimize multi-step synthesis protocols?

  • Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Optimize temperature and reaction time for maximum yield .
  • Robustness testing : Evaluate parameter ranges (e.g., ±5°C) to ensure scalability .

Q. What challenges arise in characterizing tautomeric forms, and how can they be addressed?

  • Challenge : NMR may fail to distinguish tautomers due to rapid exchange.
  • Solution : Use XRD for static structural analysis and variable-temperature NMR to observe dynamic behavior .
  • Synchrotron studies : High-resolution XRD detects minor tautomeric populations (<5%) .

Q. How can quantum chemical calculations predict reactivity for targeted functionalization?

  • Frontier molecular orbital (FMO) analysis : Identify reactive sites (e.g., indole C3 for electrophilic substitution) .
  • Solvent modeling : COSMO-RS simulations predict solubility and stability of intermediates .
  • Transition state mapping : IRC calculations guide catalyst selection for stereoselective reactions .

Q. What methodologies analyze the compound’s stability under various conditions?

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity to identify degradation pathways .
  • LC-MS/MS : Characterize degradation products (e.g., hydrolysis of the amide bond) .
  • Kinetic modeling : Determine Arrhenius parameters for shelf-life prediction .

Q. How to approach scalability challenges from milligram to gram-scale synthesis?

  • Mixing optimization : Use computational fluid dynamics (CFD) to ensure homogeneity in larger reactors .
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • Waste reduction : Apply green chemistry metrics (e.g., E-factor) to minimize solvent use .

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